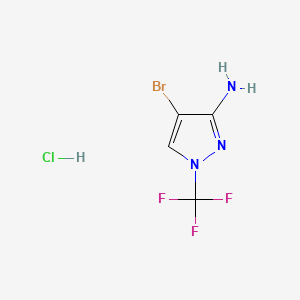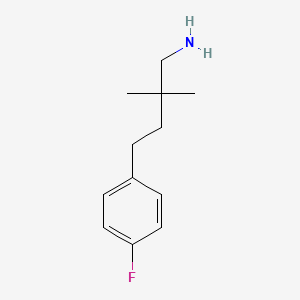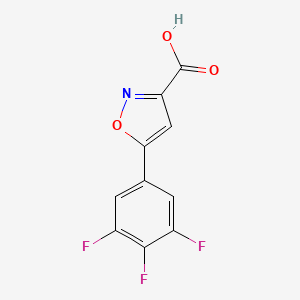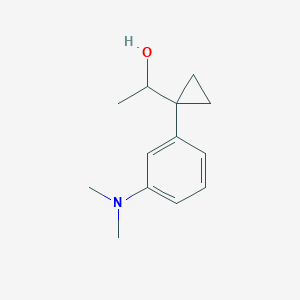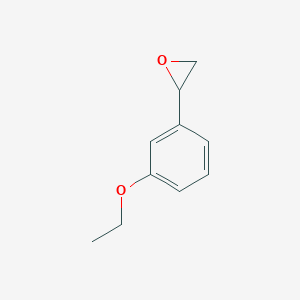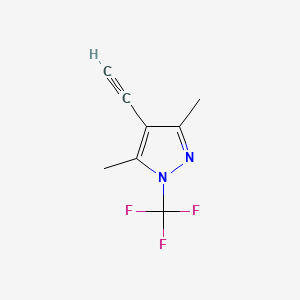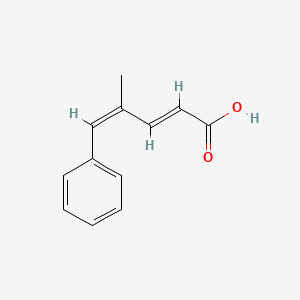
4-Methyl-5-phenylpenta-2,4-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-5-phenylpenta-2,4-dienoic acid is an organic compound with the molecular formula C12H12O2. This compound is characterized by its conjugated diene system and phenyl group, which contribute to its unique chemical properties and reactivity. It is used in various scientific research applications due to its interesting structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-phenylpenta-2,4-dienoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methylpent-2-enoic acid with benzaldehyde in the presence of a base, followed by oxidation to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-5-phenylpenta-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diene system into saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the diene system.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.
Major Products:
Oxidation: Formation of 4-methyl-5-phenylpentanoic acid or 4-methyl-5-phenylpentan-2-one.
Reduction: Formation of 4-methyl-5-phenylpentane.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
4-Methyl-5-phenylpenta-2,4-dienoic acid is utilized in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying conjugated diene systems.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methyl-5-phenylpenta-2,4-dienoic acid involves its interaction with molecular targets through its conjugated diene system and phenyl group. These interactions can lead to various biochemical effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-Methyl-5-phenylpenta-2,4-dienoic acid can be compared with other similar compounds, such as:
5-Phenylpenta-2,4-dienoic acid: Lacks the methyl group at the 4-position, leading to different reactivity and properties.
4-Methyl-5-phenylhex-2,4-dienoic acid: Has an extended carbon chain, affecting its chemical behavior and applications.
Propriétés
Formule moléculaire |
C12H12O2 |
|---|---|
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
(2E,4Z)-4-methyl-5-phenylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C12H12O2/c1-10(7-8-12(13)14)9-11-5-3-2-4-6-11/h2-9H,1H3,(H,13,14)/b8-7+,10-9- |
Clé InChI |
NWKUGDBRICNTTN-GOJKSUSPSA-N |
SMILES isomérique |
C/C(=C/C1=CC=CC=C1)/C=C/C(=O)O |
SMILES canonique |
CC(=CC1=CC=CC=C1)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


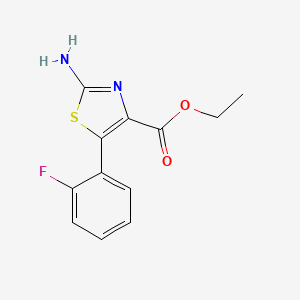
![4-Chloro-alpha-[(methylamino)methyl]-3-nitrobenzenemethanol](/img/structure/B13608932.png)



